
Chlorothioformylsulfenylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorothioformylsulfenylchloride is an organosulfur compound with the chemical formula CCl2S2. It is a member of the sulfenyl chloride family, characterized by the presence of a sulfenyl chloride functional group (R-S-Cl). This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Chlorothioformylsulfenylchloride can be synthesized through several methods:
Chlorination of Disulfides: This method involves the chlorination of disulfides, a reaction sometimes referred to as the Zincke disulfide reaction.
Chlorinolysis of Thioethers: Thioethers with electron-withdrawing substituents can undergo chlorinolysis of a C-S bond to produce sulfenyl chlorides.
Reaction with Sulfur Dichloride: In a variation of the Reed reaction, sulfur dichloride displaces hydrogen under UV light to form sulfenyl chlorides.
Analyse Des Réactions Chimiques
Chlorothioformylsulfenylchloride undergoes various chemical reactions:
Addition Reactions: It can add across alkenes, such as ethylene, to form sulfenyl esters.
Chlorination: It can be further chlorinated to form trichlorides.
Reactions with Water and Alcohols: It reacts with water and alcohols to produce sulfenyl esters.
Formation of Sulfinyl Chlorides: It can be converted to sulfinyl chlorides through oxidation reactions.
Applications De Recherche Scientifique
Chlorothioformylsulfenylchloride has several applications in scientific research:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fungicides like Captan and Folpet.
Vulcanization of Rubber: It is used in the production of agents for the vulcanization of rubber.
Fluorescent Probes: It can be used in the design and synthesis of fluorescent probes for biomedical and environmental monitoring.
Mécanisme D'action
The mechanism of action of chlorothioformylsulfenylchloride involves its reactivity as a sulfenyl chloride. It acts as a source of RS+ ions, which can participate in various chemical reactions, including the formation of RS-N and RS-O bonds . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as addition to alkenes or oxidation to sulfinyl chlorides.
Comparaison Avec Des Composés Similaires
Chlorothioformylsulfenylchloride can be compared with other sulfenyl halides, such as sulfenyl fluorides and bromides . While sulfenyl fluorides and bromides are also known, simple sulfenyl iodides are unstable and not commonly encountered . The corresponding selenenyl halides (R-Se-Cl) are more commonly used in laboratory settings . This compound is unique due to its specific reactivity and applications in chemical synthesis and industrial processes.
Similar Compounds
Sulfenyl Fluorides: Compounds with the R-S-F functional group.
Sulfenyl Bromides: Compounds with the R-S-Br functional group.
Selenenyl Halides: Compounds with the R-Se-Cl functional group.
Propriétés
Numéro CAS |
72087-91-3 |
|---|---|
Formule moléculaire |
CCl2S2 |
Poids moléculaire |
147.0 g/mol |
Nom IUPAC |
chloro chloromethanedithioate |
InChI |
InChI=1S/CCl2S2/c2-1(4)5-3 |
Clé InChI |
COAQRZPGAKEOHU-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(SCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


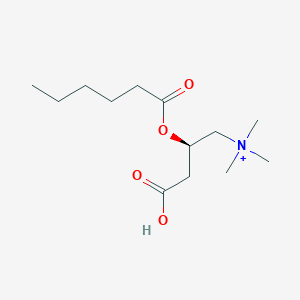
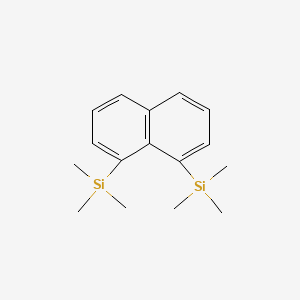
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
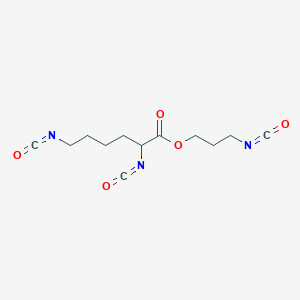
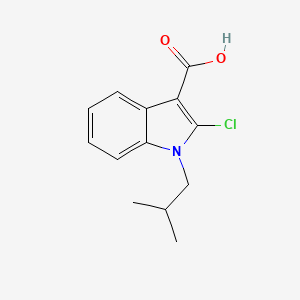
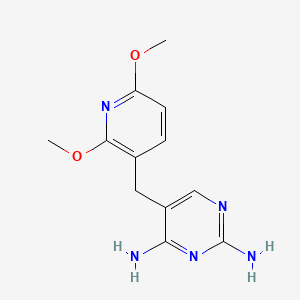


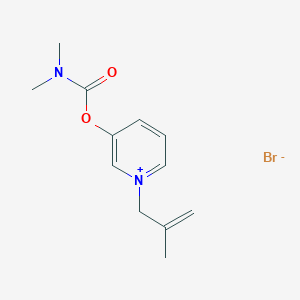
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)

